molecular formula C13H12N2O2 B1456002 2-(3-Aminophenoxy)benzamide CAS No. 93140-75-1

2-(3-Aminophenoxy)benzamide

Cat. No. B1456002
CAS RN: 93140-75-1
M. Wt: 228.25 g/mol
InChI Key: XLSPVAFOIRLXNJ-UHFFFAOYSA-N
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Description

2-(3-Aminophenoxy)benzamide is a chemical compound with the CAS Number: 93140-75-1 . It has a molecular weight of 228.25 . The compound is a powder in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-aminophenoxy)benzamide . The InChI code is 1S/C13H12N2O2/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,14H2,(H2,15,16) .


Physical And Chemical Properties Analysis

The compound has a melting point of 140-142°C . It is stored at room temperature .

Scientific Research Applications

Pharmacology

2-(3-Aminophenoxy)benzamide: has been explored for its pharmacological potential, particularly in the realm of antimicrobial and anticancer activities. Benzamide derivatives, including this compound, are known to exhibit a range of biological activities, which makes them significant in the development of new therapeutic agents .

Material Science

In material science, 2-(3-Aminophenoxy)benzamide is valued for its chemical properties, such as its melting point and purity. These characteristics are crucial when synthesizing materials with specific thermal and solubility requirements, which can be applied in creating novel materials for industrial use .

Agricultural Research

The compound’s role in agriculture is linked to its antioxidant and antibacterial properties. These features can be harnessed to develop protective agents against oxidative stress and bacterial infections in crops, contributing to enhanced crop resilience and yield .

Biochemistry

In biochemistry, 2-(3-Aminophenoxy)benzamide serves as a building block for synthesizing various amide derivatives . These derivatives are studied for their antimicrobial properties, which can lead to the discovery of new biochemical pathways and therapeutic agents .

Environmental Science

The environmental applications of 2-(3-Aminophenoxy)benzamide are tied to its potential in bioremediation . Its chemical structure allows it to interact with pollutants, aiding in their breakdown and removal from the environment, thus contributing to environmental sustainability .

Analytical Chemistry

In analytical chemistry, 2-(3-Aminophenoxy)benzamide is utilized for its reactivity in various spectroscopic methods. It can be used as a standard or reference compound in techniques like NMR , HPLC , and LC-MS , which are essential for the qualitative and quantitative analysis of complex mixtures .

Industrial Applications

Industrially, 2-(3-Aminophenoxy)benzamide finds applications in the synthesis of plastics, rubbers, and other materials. Its properties make it a valuable component in the manufacturing processes of these materials, where it can impart specific characteristics to the final product .

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(3-aminophenoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,14H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSPVAFOIRLXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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